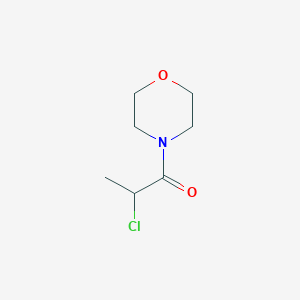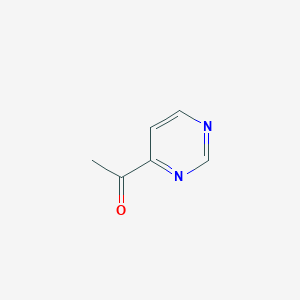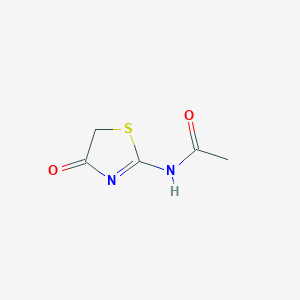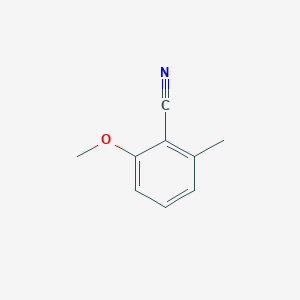
2-Benzyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid
Übersicht
Beschreibung
The compound "2-Benzyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid" is a chemical structure that can be associated with a variety of organic compounds, particularly those that contain an isoindole unit. This structure is significant in the field of organic chemistry due to its potential applications in pharmaceuticals and materials science. The papers provided discuss various synthetic methods and chemical reactions related to isoindole derivatives, which can offer insights into the synthesis and properties of the compound .
Synthesis Analysis
The synthesis of isoindole derivatives can be achieved through different methods. For instance, a novel synthetic approach towards benzo[a]carbazoles, which are closely related to isoindole structures, has been established using Rh(iii)-catalyzed cascade reactions of 2-arylindoles with α-diazo carbonyl compounds, featuring good functional group tolerance and high atom-efficiency . Another paper describes the synthesis of benzo[f]isoindole-4,9-diones starting from 2,3-bis(bromomethyl)-1,4-dimethoxynaphthalene, which could be converted by CAN-mediated oxidation to the target compounds . Additionally, a method for synthesizing 2-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid using 3-(hydroxyimino)isoindolin-1-one as a starting material has been developed, which involves thermal heterocyclization and base-promoted cycle opening .
Molecular Structure Analysis
The molecular structure of isoindole derivatives is characterized by the presence of a fused ring system that includes an indole moiety. The papers discuss various derivatives with different substituents and functional groups attached to the isoindole core. For example, the synthesis of benzo[f]isoindole-1,3-dicarboxylates involves an I2-induced 1,3-dipolar cycloaddition reaction, which is a testament to the versatility of the isoindole scaffold in undergoing cycloaddition reactions . The structure of these compounds is often confirmed using analytical and spectral data, such as NMR spectroscopy .
Chemical Reactions Analysis
Isoindole derivatives can participate in a variety of chemical reactions. The papers describe reactions such as the synthesis of 10-benzyl-1,2-dihydro-1-oxo-1,2,4-triazino[4,5-a]indoles and 3-benzyl-2-(1,3,4-oxadiazol-2-yl)indoles from 3-benzylindole-2-carbohydrazides, showcasing the reactivity of the indole moiety . Another study presents a domino three-component reaction for the synthesis of benzo[f]isoindole-4-carboxylic acids, which includes N-acylation, intramolecular [4 + 2] cycloaddition, and Alder-ene reaction, highlighting the complex reactivity of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of isoindole derivatives are influenced by their molecular structure. While the papers do not directly discuss the properties of "2-Benzyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid," they do provide information on related compounds. For example, the synthesis of 3,4-dihydro-4-oxo-2H-1,3-benzoxazine-carboxylic acids, which share a similar structural motif, is described, and their properties can be inferred from the hydrolysis of their corresponding esters . These properties are crucial for understanding the potential applications of these compounds in various fields.
Wissenschaftliche Forschungsanwendungen
Novel Compound Synthesis
The compound has been studied in the context of synthesizing novel structures, like tricyclic isoindoles and thiazolo[3,2-c][1,3]benzoxazines. These new structures were derived through the thermolysis of carboxylic acids related to the compound of interest and showcased its potential as a precursor in the synthesis of chemically intricate structures (Melo et al., 2004).
Heterocyclic Compound Formation
This compound also finds its applications in the formation of various heterocyclic compounds, indicating its versatility in chemical reactions. It has been involved in reactions yielding saturated isoindolo[2,1-a][3,1]benzoxazine and various isoindolo derivatives, highlighting its utility in generating a range of potentially biologically active molecules (Stájer et al., 2002).
Heparanase Inhibition
Remarkably, derivatives of the compound have been identified as potent inhibitors of heparanase, an endo-beta-glucuronidase. This points to its potential in therapeutic applications, particularly in targeting diseases where heparanase plays a pivotal role, such as cancer and inflammation (Courtney et al., 2004).
Synthetic Method Development
Additionally, the compound has been used in the development of new synthetic methods for related compounds, demonstrating its role as a significant chemical entity in the field of organic synthesis. This not only shows its direct applications but also its impact on facilitating the synthesis of other compounds, potentially widening its scope of utility in various research fields (Tkachuk et al., 2020).
Zukünftige Richtungen
The future directions of research involving 2-Benzyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid are not specified in the retrieved data. Given its use in proteomics research , it may continue to be a valuable tool in this field. Further applications would depend on ongoing research developments.
Eigenschaften
IUPAC Name |
2-benzyl-3-oxo-1H-isoindole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c18-15-14-12(7-4-8-13(14)16(19)20)10-17(15)9-11-5-2-1-3-6-11/h1-8H,9-10H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFIYKQCBUSMRHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC=C2)C(=O)O)C(=O)N1CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50353538 | |
| Record name | 2-Benzyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>40.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49641506 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-Benzyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid | |
CAS RN |
77960-29-3 | |
| Record name | 2-Benzyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















